Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212190 | |
| Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750649-43-5 | |
| Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. The reaction conditions often include the use of bases such as LDA (Lithium Diisopropylamide) or Py (Pyridine) and solvents like N,N-dimethylacetamide . The reaction is carried out at room temperature or slightly elevated temperatures to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 (Potassium Permanganate) or OsO4 (Osmium Tetroxide).
Reduction: Employing agents such as H2/Ni (Hydrogen/Nickel) or LiAlH4 (Lithium Aluminium Hydride).
Substitution: Involving nucleophiles like RLi (Organolithium Reagents) or RMgX (Grignard Reagents).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at elevated temperatures.
Reduction: H2/Ni under hydrogenation conditions.
Substitution: RMgX in anhydrous ether solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate is a compound of increasing interest in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry and pharmacology, as well as its implications in other fields.
Chemical Properties and Structure
This compound is characterized by a carbamate functional group attached to a cyclohexyl ring. The specific stereochemistry at the 1S and 3R positions contributes to its biological activity. Understanding the structure-activity relationship is crucial for optimizing its use in various applications.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders. Research indicates that compounds with similar structures can act as selective modulators of neurotransmitter receptors.
ALK-2 Inhibition
Recent studies have highlighted the compound's role as an inhibitor of Activin receptor-like kinase 2 (ALK-2), which is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP). Inhibitors of ALK-2 are being explored for their potential to prevent abnormal bone growth, making this compound a valuable candidate for further investigation in this area .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural analogs have demonstrated the ability to protect neuronal cells from apoptosis, indicating that this compound could have similar properties worth exploring .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Compounds with similar structures have been shown to possess antimicrobial properties, suggesting that this compound could be evaluated for efficacy against plant pathogens.
Material Science
In material science, derivatives of carbamates are being studied for their utility in creating polymers with specific properties. The unique characteristics of this compound may enable the development of new materials with enhanced durability or biodegradability.
Case Study 1: ALK-2 Modulation
A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited ALK-2 activity in vitro. The results indicated a dose-dependent response, suggesting that further optimization could lead to potent therapeutic agents against conditions like FOP .
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, researchers found that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures. This study supports the hypothesis that this compound could be developed into a neuroprotective agent .
Mechanism of Action
The mechanism of action of Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate group can form stable complexes with these targets, inhibiting their activity or modifying their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
Benzyl (3-oxocyclohexyl)carbamate
- CAS : 320590-29-2
- Molecular Formula: C₁₄H₁₇NO₃
- Molecular Weight : 247.29 g/mol
- Key Differences :
- The hydroxyl group (-OH) in the target compound is replaced by a ketone (=O) at the 3-position of the cyclohexane ring.
- This substitution reduces hydrogen-bonding capacity and increases lipophilicity.
- Applications: Used in ketone-based coupling reactions or as a synthon for non-polar intermediates .
Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
- CAS : 274693-54-8
- Molecular Formula: C₁₈H₂₅NO₆
- Molecular Weight : 351.39 g/mol
- Key Differences :
- Incorporates a bicyclic cyclopenta[d][1,3]dioxolane ring system with a 2-hydroxyethoxy substituent.
- Enhanced stereochemical complexity and solubility due to the ether linkage.
- Applications : Used in glycosylation studies and carbohydrate mimetics .
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Benzyl tert-butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate
- CAS : 1261225-49-3
- Molecular Formula : C₁₉H₂₈N₂O₄
- Molecular Weight : 348.44 g/mol
- Key Differences :
- Applications : Dual-protected intermediates in multi-step organic syntheses .
Physicochemical and Functional Comparison
| Parameter | Target Compound | 3-Oxo Analog | Amino Derivative | Bicyclic Derivative |
|---|---|---|---|---|
| Hydrogen Bond Donors | 2 (OH, NH) | 1 (NH) | 2 (NH₂, NH) | 2 (OH, NH) |
| LogP (Predicted) | 2.1 | 2.8 | 1.9 | 1.5 |
| Melting Point | Not reported | Not reported | 180–185°C (HCl salt) | >95% purity (neat) |
| Stereochemical Complexity | High (cis-1S,3R) | Moderate | Moderate | Very High |
Biological Activity
Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate, also known as Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- Functional Groups : Benzyl group, carbamate moiety, hydroxyl group on the cyclohexyl ring.
The compound's structure facilitates various chemical reactions, including hydrolysis and esterification, which are crucial for its biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Preliminary studies suggest that it may interact with opioid receptors, indicating potential analgesic properties.
1. Antimicrobial Activity
Research has indicated that related carbamates exhibit promising antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while being ineffective against Gram-negative strains . The mechanism appears to involve targeting the bacterial cell wall, akin to the action of vancomycin.
2. Analgesic Properties
This compound has been investigated for its potential analgesic effects. Initial findings suggest that it may act on pain pathways within the central nervous system. Further studies are required to elucidate the specific mechanisms involved.
3. Enzyme Inhibition
The compound has been studied for its enzyme inhibition capabilities. Its structural components allow it to interact with various enzymes, potentially modulating their activity and influencing biochemical pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentyl derivative | Moderate antibacterial activity |
| Benzyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamate | Cycloheptyl derivative | Potential analgesic effects |
This comparison highlights the unique aspects of this compound in terms of its ring size and stereochemistry, which may influence its reactivity and biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A series of (3-benzyl-5-hydroxyphenyl)carbamates showed significant inhibitory effects against drug-resistant Gram-positive bacteria. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 4-8 µg/ml against Staphylococcus aureus strains .
- Antitubercular Activity : Research on 3-hydroxyphenylcarbamates demonstrated their efficacy against Mycobacterium tuberculosis, showcasing MIC values ranging from 0.625 to 6.25 µg/mL for various derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl ((1S,3R)-3-hydroxycyclohexyl)carbamate, and how can stereochemical purity be ensured?
- Methodology : The compound can be synthesized via carbamate formation using di-tert-butyl dicarbonate under alkaline conditions. For stereochemical control, (1R,3S)-3-aminocyclohexanol is reacted with benzyl chloroformate in a biphasic system (2-methyltetrahydrofuran and aqueous NaHCO₃) at 0–20°C for 16 hours . Chiral HPLC or circular dichroism (CD) spectroscopy should be used to confirm enantiomeric excess (>98%) and avoid racemization during purification.
Q. How can the structure of this compound be rigorously validated?
- Methodology : Combine X-ray crystallography (using SHELX programs for refinement ) with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For NMR, focus on key signals: the cyclohexyl hydroxy proton (δ 4.2–4.5 ppm, broad) and benzyl carbamate carbonyl (δ 155–160 ppm in ¹³C). Crystallographic data (e.g., CCDC entries) should resolve the (1S,3R) configuration unambiguously .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Follow GHS guidelines for carbamates: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with 15% ethanol/water to hydrolyze residual reactive intermediates . Store in airtight containers at 2–8°C under nitrogen to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the stereochemistry ((1S,3R) vs. (1R,3S)) influence biological activity or enzyme binding?
- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) using the cyclohexanol hydroxy group as a hydrogen-bond donor. Compare binding affinities to targets like serine hydrolases. For empirical validation, synthesize both enantiomers and test inhibitory potency (IC₅₀) in enzyme assays. The (1S,3R) configuration may exhibit 5–10× higher selectivity due to optimal spatial alignment with catalytic triads .
Q. What analytical strategies resolve discrepancies in reported reactivity (e.g., oxidation stability)?
- Methodology : Use accelerated stability testing (40°C/75% RH for 1 month) with UPLC-MS monitoring. If unexpected degradation products arise (e.g., cyclohexanone derivatives), employ kinetic modeling (Arrhenius plots) to predict shelf life. For conflicting data, verify solvent effects: polar aprotic solvents (DMF) may stabilize the carbamate, while protic solvents (MeOH) accelerate hydrolysis .
Q. How can this compound serve as a precursor for complex molecular architectures?
- Methodology : Exploit the carbamate’s dual functionality:
- Oxidation : Treat with Dess-Martin periodinane to convert the hydroxy group to a ketone, enabling subsequent Grignard additions.
- Reductive cleavage : Use H₂/Pd-C to remove the benzyl group, yielding a free amine for peptide coupling or macrocycle synthesis .
- Case Study : In a 2024 study, the compound was used to synthesize a cyclopropane-fused peptidomimetic via Rh-catalyzed C–H insertion .
Data Analysis and Experimental Design
Q. What computational tools predict the compound’s physicochemical properties (logP, solubility)?
- Methodology : Use Schrödinger’s QikProp or ACD/Labs Percepta. Input the SMILES string (C1CC(CC(C1)NC(=O)OCc2ccccc2)O)[C@@H]1C@HCCCC1) to calculate logP (predicted 2.1 ± 0.3) and aqueous solubility (0.5–1.2 mg/mL). Validate with shake-flask experiments (pH 7.4 PBS) and compare with HPLC-UV quantification .
Q. How to troubleshoot low yields in large-scale syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
